molecular formula C10H19N3O B15093371 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B15093371
M. Wt: 197.28 g/mol
InChI Key: OTQWVOAOOXLRBR-UHFFFAOYSA-N
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Description

2-{[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol is a tertiary alcohol featuring a branched propanol backbone with a 2-methyl substituent and an amino group linked to a 1,5-dimethylpyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, may engage in π-π stacking or hydrogen-bonding interactions, influencing its physicochemical behavior and supramolecular assembly .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C10H19N3O/c1-8-9(6-12-13(8)4)5-11-10(2,3)7-14/h6,11,14H,5,7H2,1-4H3

InChI Key

OTQWVOAOOXLRBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(C)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method includes the use of 2-chloro-2-methylpropan-1-ol as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the amine group and backbone, leading to distinct physicochemical and functional properties. Below is a comparative analysis based on functional group chemistry and inferred data from related compounds:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents Functional Groups Predicted Solubility Hydrogen-Bonding Capacity
2-{[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol Pyrazolylmethyl, 2-methylpropanol Hydroxyl, tertiary amine Moderate in polar solvents High (OH, NH donors)
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride () Methyl, pyrazolylmethyl Amine (HCl salt) High in water Moderate (NH from amine)
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine () Oxolanylmethyl, pyrazolylmethyl Amine, ether Low in water, higher in organics Low (ether O as acceptor)
2-(Phenylsulfanyl)propan-1-amine () Phenylthio Primary amine, thioether Low in water Low (S lacks H-bonding)

Key Findings

Hydrophilicity and Solubility: The target compound’s hydroxyl group enhances water solubility compared to the oxolane and thioether analogs. However, its branched methyl groups may reduce solubility relative to the hydrochloride salt, which ionizes readily in aqueous media .

Hydrogen-Bonding and Crystal Packing :

  • The target compound’s hydroxyl and amine groups enable extensive hydrogen-bonding networks, likely leading to stable crystalline phases. Similar pyrazole-containing structures often exhibit directional intermolecular interactions, as described in graph-set analysis of hydrogen-bond patterns .
  • The methylamine hydrochloride derivative forms ionic bonds (Cl⁻ counterion) but fewer hydrogen bonds than the hydroxyl-bearing target compound.

Biological Relevance :

  • The pyrazole ring in the target compound may act as a pharmacophore in drug design, analogous to pyrazole-based kinase inhibitors. In contrast, the thioether analog’s lipophilicity could enhance membrane permeability but reduce target specificity .

Synthetic Considerations: The target compound’s propanol backbone may arise from ketone reduction or epoxide ring-opening, while the pyrazolylmethylamine moiety could be introduced via nucleophilic substitution or reductive amination .

Notes

  • Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Predictions are based on functional group chemistry and analogs from .
  • Crystallographic Tools : If crystallized, the compound’s structure could be resolved using SHELX programs (e.g., SHELXL for refinement) and visualized via ORTEP-III . Hydrogen-bonding patterns might align with Etter’s rules for molecular aggregation .
  • Safety and Handling: No specific hazards are cited, but tertiary alcohols and amines generally require inert-atmosphere handling to prevent oxidation.

Biological Activity

The compound 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol , also known by its CAS number 1523719-89-2, is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, which include anti-inflammatory, analgesic, and antipyretic effects.

  • Molecular Formula : C10H19N3O
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1523719-89-2

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The biological activity of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol can be categorized into several key areas:

1. Anti-inflammatory Activity

Pyrazole derivatives have been linked to anti-inflammatory effects. For instance, compounds like celecoxib and phenylbutazone, which share structural similarities with the compound , are recognized for their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammation pathways .

2. Antioxidant Properties

Studies have shown that pyrazole derivatives can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases .

3. Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazole compounds suggest that they can inhibit the growth of various bacterial strains. The specific mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Research Findings and Case Studies

A comprehensive review of literature reveals multiple studies focusing on the biological activities of pyrazole derivatives:

StudyFindings
Pendergrass et al. (2017)Investigated the biological activity of various pyrazole compounds, noting significant anti-inflammatory effects in vitro .
Recent Review on Pyrazoles (2017)Summarized the diverse biological activities of pyrazoles, highlighting their potential in drug development .
Antimicrobial ScreeningA study demonstrated that certain pyrazole derivatives effectively inhibited bacterial growth, suggesting applications in treating infections .

The biological activity of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol may involve:

  • Inhibition of Enzymatic Activity : Similar to other pyrazoles, it may inhibit enzymes involved in inflammatory pathways.
  • Interference with Cellular Metabolism : The compound could disrupt metabolic processes in pathogens, leading to reduced viability.

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